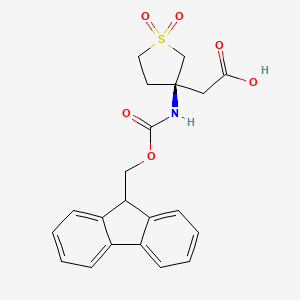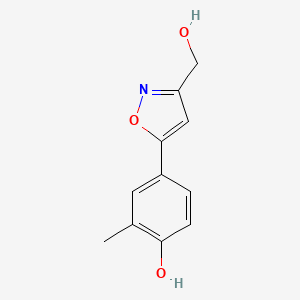
N-(naphthalen-1-yl)-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-phenylcyclopropanecarboxamide typically involves the reaction of naphthalene derivatives with cyclopropanecarboxylic acid derivatives. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with cyclopropanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reacted with aniline to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(naphthalen-1-yl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated naphthalenes, nitro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(naphthalen-1-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by disrupting cell wall synthesis or interfering with essential metabolic pathways. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(naphthalen-1-yl)phenazine-1-carboxamide
- N-(naphthalen-1-yl)-N’-alkyl oxalamide
- Naphthalen-1-yl-selenyl derivatives
Uniqueness
N-(naphthalen-1-yl)-2-phenylcyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropane ring imparts rigidity and influences its reactivity, making it a valuable compound for various applications. Additionally, its naphthalene moiety contributes to its aromaticity and potential for π-π interactions, enhancing its utility in coordination chemistry and material science .
Propriétés
Formule moléculaire |
C20H17NO |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c22-20(18-13-17(18)15-7-2-1-3-8-15)21-19-12-6-10-14-9-4-5-11-16(14)19/h1-12,17-18H,13H2,(H,21,22) |
Clé InChI |
ICMJCVZZZLSESN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

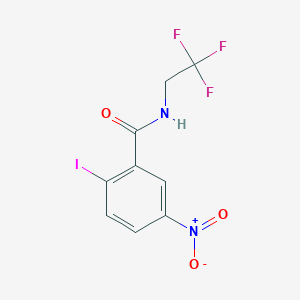

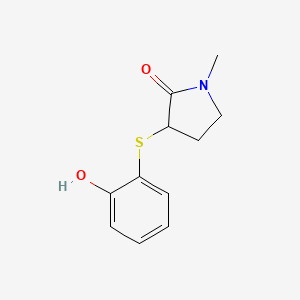

![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
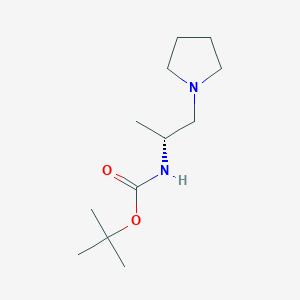
![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)

